Linoleyl linoleate Linoleyl linoleate Linoleyl linoleate is a wax ester.
Brand Name: Vulcanchem
CAS No.: 17673-62-0
VCID: VC0093302
InChI: InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3
SMILES: CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Molecular Formula: C36H64O2
Molecular Weight: 528.9 g/mol

Linoleyl linoleate

CAS No.: 17673-62-0

Cat. No.: VC0093302

Molecular Formula: C36H64O2

Molecular Weight: 528.9 g/mol

* For research use only. Not for human or veterinary use.

Linoleyl linoleate - 17673-62-0

Specification

CAS No. 17673-62-0
Molecular Formula C36H64O2
Molecular Weight 528.9 g/mol
IUPAC Name octadeca-9,12-dienyl octadeca-9,12-dienoate
Standard InChI InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3
Standard InChI Key BWPODKUVJMQURN-UHFFFAOYSA-N
SMILES CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Canonical SMILES CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Introduction

Chemical Identity and Structure

Linoleyl linoleate is a wax ester formed by the esterification of linoleic acid with linoleyl alcohol. The IUPAC name for this compound is [(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate . It has the CAS Registry Number 17673-62-0 and a molecular formula of C₃₆H₆₄O₂ .

The chemical structure features two linoleic acid moieties: one serving as the acid component and the other (in alcohol form) as the ester component. Both components contain two cis double bonds at positions 9 and 12, giving the compound its characteristic "9Z,12Z" notation in both parts of the molecule .

The molecular structure can be represented by the following SMILES notation:
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Chemical IdentifierInformation
CAS Registry Number17673-62-0
IUPAC Name[(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate
Molecular FormulaC₃₆H₆₄O₂
Molecular Weight528.9 g/mol
InChIKeyBWPODKUVJMQURN-MAZCIEHSSA-N

Physical and Chemical Properties

Linoleyl linoleate exists as a liquid at room temperature . It is virtually insoluble in water but demonstrates good solubility in various organic solvents, similar to other wax esters and fatty acid derivatives . The compound contains four double bonds in total (two from each linoleic acid moiety), making it susceptible to oxidation.

The physical and chemical properties of linoleyl linoleate are summarized below:

PropertyValue/Description
Physical StateLiquid
ColorColorless to pale yellow
SolubilityInsoluble in water; soluble in organic solvents
Storage ConditionFreezer (to prevent oxidation)
Purity (Commercial)>99%
XLogP3-AA14.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count30
Exact Mass528.49063128 Da

Due to the presence of multiple unsaturated bonds, linoleyl linoleate is prone to oxidation when exposed to air, similar to its parent compound linoleic acid . This property necessitates storage under inert conditions, preferably in a freezer, to maintain its integrity .

Spectral Characteristics

Spectral data for linoleyl linoleate is available from various analytical techniques, which assist in its identification and purity assessment. These include mass spectrometry (GC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR) .

The mass spectrum of linoleyl linoleate shows characteristic fragmentation patterns that can be used for its identification. The compound's spectrum contains 374 peaks according to SpectraBase data .

Spectral MethodCharacteristics
GC-MS374 peaks; specific fragmentation pattern
IR SpectrumAvailable as vapor phase IR spectrum
13C NMRAvailable spectrum showing characteristic carbon signals
Retention IndicesRI1: 3525, RI4: 3546, RI5: 3080

These spectral characteristics are essential for analytical chemists and researchers to identify and verify the compound in various mixtures and biological samples.

Synthesis and Production

While the search results don't provide explicit information on the industrial synthesis of linoleyl linoleate, it is typically produced through esterification of linoleic acid with linoleyl alcohol. This reaction follows standard esterification procedures, where the carboxylic acid group of linoleic acid reacts with the hydroxyl group of linoleyl alcohol, eliminating water and forming an ester bond .

The commercial production of linoleyl linoleate requires high-purity starting materials to achieve the >99% purity grade available from chemical suppliers like Larodan . The compound is available commercially in different quantities, typically as a neat liquid.

Biochemical Significance

Linoleyl linoleate holds biochemical relevance due to its relationship with linoleic acid, an essential omega-6 fatty acid that humans must obtain through diet. Linoleic acid is a precursor to arachidonic acid, which further serves as a precursor to various eicosanoids including prostaglandins, leukotrienes, and thromboxanes .

In biological systems, linoleyl linoleate may undergo hydrolysis to release linoleic acid, which can then enter metabolic pathways such as:

  • Conversion to gamma-linolenic acid (GLA) by Δ6-desaturase

  • Elongation to dihomo-γ-linolenic acid (DGLA)

  • Desaturation to arachidonic acid (AA)

  • Further metabolism to form bioactive compounds including prostaglandins and leukotrienes

The metabolism of linoleic acid components derived from linoleyl linoleate could potentially influence various physiological processes including inflammation, immune response, and cell signaling.

Applications and Uses

Research Applications

Linoleyl linoleate serves as an important reference standard in analytical chemistry, particularly in lipid research and metabolomics. It is used for the calibration and validation of analytical methods focused on wax esters and complex lipids .

Industrial Applications

Based on the properties of its components, linoleyl linoleate may have applications in:

  • Cosmetic and personal care products

  • Lubricants and specialized industrial oils

  • Research reagents and analytical standards

Stability and Oxidation Behavior

Wax esters containing unsaturated fatty acids like linoleyl linoleate are susceptible to oxidation. Research on related compounds such as methyl linoleate provides insights into how linoleyl linoleate might behave under oxidative conditions .

Studies on methyl linoleate show that oxidation kinetics are influenced by several factors:

  • The presence of oxygen

  • Temperature

  • Sample thickness or volume

  • The presence of other fatty acid esters

The oxidation process typically follows a pattern where there's an induction period followed by rapid oxidation. When mixed with saturated fatty acid esters, the oxidation of linoleate compounds is generally retarded, with longer chain saturated esters having a greater retarding effect .

ConditionEffect on Oxidation Rate
Increased temperatureAccelerates oxidation
Greater depth/volumeRetards oxidation
Mixing with saturated estersRetards oxidation
Higher concentration of saturated estersGreater retardation effect

This oxidation behavior is important to consider for storage, handling, and application of linoleyl linoleate in various contexts.

Comparative Analysis with Related Compounds

Linoleyl linoleate is part of a broader family of wax esters and can be compared with similar compounds to understand its unique properties and applications.

CompoundFormulaMolecular WeightNotable Differences
Linoleyl linoleateC₃₆H₆₄O₂528.9 g/molContains two linoleic acid moieties
Linoleyl linolenateC₃₆H₆₂O₂526.88 g/molContains linoleic and linolenic acid moieties
Linoleoyl-CoAC₃₉H₆₆N₇O₁₇P₃S1030.0 g/molActivated form of linoleic acid with coenzyme A
6-O glucose linoleate--Contains glucose moiety, supports hair growth

Of particular note is linoleyl linolenate, which differs by having a linolenic acid component (with three double bonds) instead of a second linoleic acid moiety . This subtle difference can affect the compound's physical properties, oxidative stability, and potentially its biological activity.

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